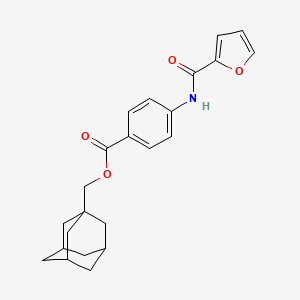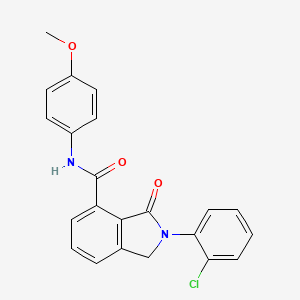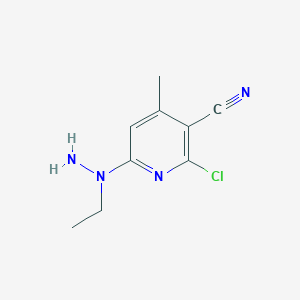![molecular formula C12H14N2O2 B15003291 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15003291.png)
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrano[4,3-b]pyridine core, which is a fused ring system containing both pyridine and pyran rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Formation of the Pyran Ring: The pyran ring is formed through cyclization reactions, often involving the use of catalysts to facilitate the ring closure.
Introduction of Functional Groups: Functional groups such as the hydroxyl and nitrile groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
相似化合物的比较
Similar Compounds
7-ethyl-2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.
7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the ethyl group at the 7-position.
2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile: Lacks the ethyl group at the 7-position.
Uniqueness
The presence of both ethyl and methyl groups at the 7-position, along with the hydroxyl and nitrile functional groups, makes 7-ethyl-2-hydroxy-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile unique
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
7-ethyl-7-methyl-2-oxo-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(2)5-10-9(7-16-12)4-8(6-13)11(15)14-10/h4H,3,5,7H2,1-2H3,(H,14,15) |
InChI 键 |
QJJKDPQXRFSKRT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC2=C(CO1)C=C(C(=O)N2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1,1,1,3,3,3-hexafluoro-2-[(2,3,4-trifluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B15003210.png)
![2-({5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B15003214.png)
![ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate](/img/structure/B15003217.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B15003219.png)

![N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B15003239.png)
![1-(2-hydroxy-5-methylphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15003245.png)

![1,3-dimethyl-8-(2-methylphenyl)-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15003262.png)
![2-amino-7-[3-(2-phenylethoxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15003266.png)
![2-Chloro-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-3-YL}benzamide](/img/structure/B15003271.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003297.png)
![2-(4-chlorophenyl)-1-(2-methoxyethyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15003299.png)
